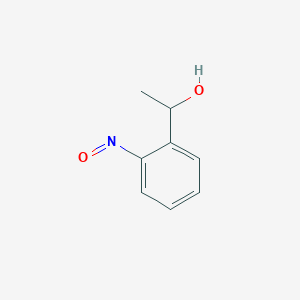
1-(2-Nitrosophenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Nitrosophenyl)ethan-1-ol is an organic compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol . It is characterized by the presence of a nitroso group (-NO) attached to a phenyl ring, which is further connected to an ethan-1-ol moiety. This compound is of significant interest in organic synthesis and various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Nitrosophenyl)ethan-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-(2-nitrophenyl)ethan-1-ol using suitable reducing agents. The reaction typically requires a base catalyst and a diboron reagent under the irradiation of 400 nm blue LEDs . The reaction conditions are optimized to ensure high yields and purity of the final product.
Industrial Production Methods: Industrial production of this compound often involves large-scale reduction processes using advanced catalytic systems. The process is designed to be efficient, cost-effective, and environmentally friendly, ensuring the compound’s availability for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Nitrosophenyl)ethan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3).
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-(2-Nitrosophenyl)ethan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-(2-Nitrosophenyl)ethan-1-ol involves its interaction with molecular targets through its nitroso group. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with various biomolecules. These interactions can modulate biological pathways and result in specific biological effects .
Comparación Con Compuestos Similares
1-(2-Nitrophenyl)ethan-1-ol: A precursor in the synthesis of 1-(2-Nitrosophenyl)ethan-1-ol.
2-Nitroethanol: Shares similar structural features but differs in the position of the nitro group.
2-Nitrophenylethanol: Another related compound with a nitro group attached to the phenyl ring.
Uniqueness: this compound is unique due to its nitroso group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specific applications in organic synthesis and scientific research .
Propiedades
Número CAS |
181258-27-5 |
|---|---|
Fórmula molecular |
C8H9NO2 |
Peso molecular |
151.16 g/mol |
Nombre IUPAC |
1-(2-nitrosophenyl)ethanol |
InChI |
InChI=1S/C8H9NO2/c1-6(10)7-4-2-3-5-8(7)9-11/h2-6,10H,1H3 |
Clave InChI |
NFMDIADQJYVCHE-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1N=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


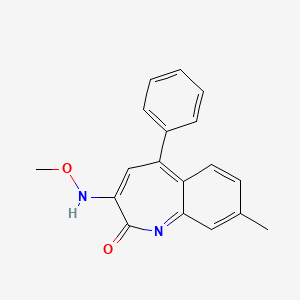
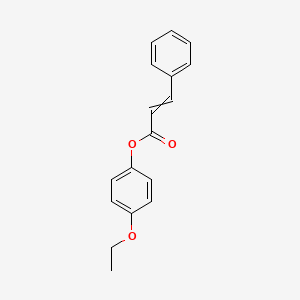
![6-(2H-[1,3]Dioxolo[4,5-h]quinolin-8(9H)-ylidene)-5-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B12548153.png)
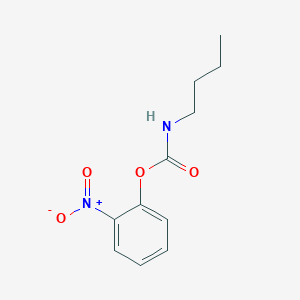

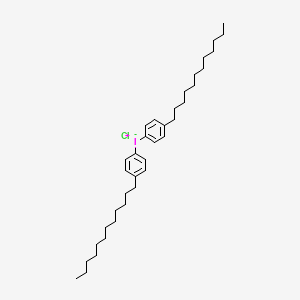
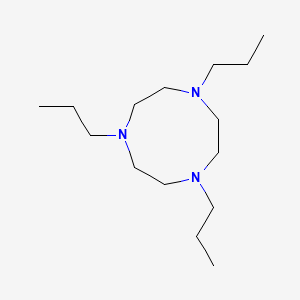

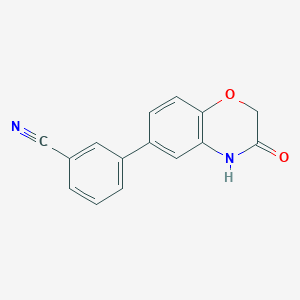
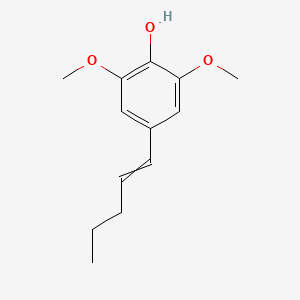
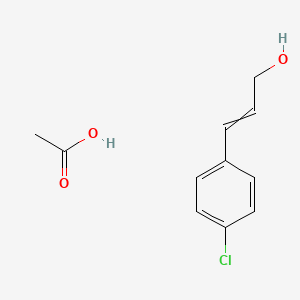
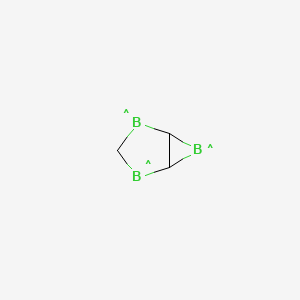
![Morpholine, 4-[2-(1-cyclohexen-1-yloxy)ethyl]-](/img/structure/B12548204.png)

